

Application Notes and Protocols for ATTO 565 Amine-Reactive Protein Labeling

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Compound of Interest		
Compound Name:	ATTO 565 amine	
Cat. No.:	B15136913	Get Quote

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Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, widely utilized in life sciences for labeling proteins, DNA, and RNA.[1][2] Its notable characteristics include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make ATTO 565 an ideal candidate for a range of applications, including fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and high-resolution microscopy techniques such as STED.[1][4] The amine-reactive N-hydroxysuccinimide (NHS) ester of ATTO 565 is a popular choice for labeling proteins by forming a stable amide bond with primary amino groups, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group.[5][6]

This document provides a detailed protocol for labeling proteins with ATTO 565 NHS ester, including reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling.

Key Properties of ATTO 565 NHS Ester

Quantitative data for ATTO 565 NHS ester are crucial for accurate calculation of the degree of labeling (DOL), also known as the dye-to-protein ratio. The following table summarizes these essential values.



Property	Value	Reference
Molecular Weight (MW)	708.11 g/mol	[1][7]
Maximum Absorption (λmax)	564 nm	[1][3]
Molar Extinction Coefficient (εmax)	120,000 M-1cm-1	[1][3]
Maximum Emission (λfl)	590 nm	[1][3]
Fluorescence Quantum Yield (ηfl)	90%	[1][3]
Fluorescence Lifetime (τfl)	4.0 ns	[1][4]
Correction Factor at 280 nm (CF280)	0.12	[1][5]

Experimental ProtocolsReagent and Buffer Preparation

Protein Solution:

- Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[1][5]
- Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[1][8][9]
- Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an optimal pH of 8.0-9.0.[1][8][9] The reaction of NHS esters with amino groups is highly pH-dependent.[5][9] A pH of 8.3 is a good starting point.[1][9]
- If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer like 1X PBS (pH 7.2-7.4) before labeling.[1][8]

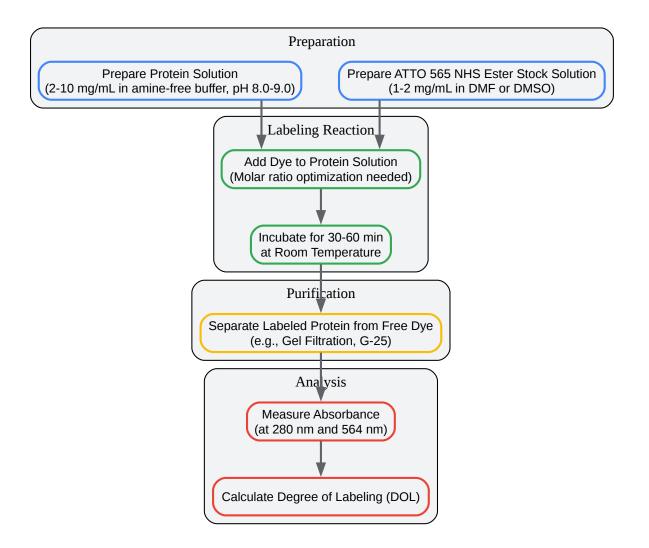
ATTO 565 NHS Ester Stock Solution:

 Dissolve the ATTO 565 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][9]



 This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[9]

Protein Labeling Workflow



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Caption: Experimental workflow for protein labeling with ATTO 565 NHS ester.



Labeling Reaction

- Determine the optimal dye-to-protein molar ratio. This ratio can vary depending on the protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to protein is recommended, with further optimization at 5:1, 15:1, and 20:1 if necessary.[8] For antibodies, a 2-fold molar excess of the dye is often a good starting point.[1]
- Slowly add the calculated volume of the ATTO 565 NHS ester stock solution to the protein solution while gently stirring.
- Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. [1]

Purification of the Labeled Protein

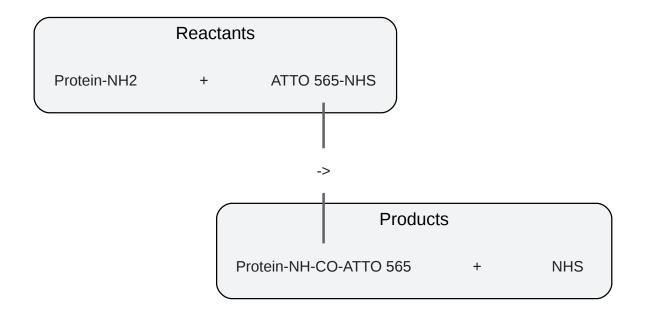
After the incubation period, it is essential to separate the labeled protein from the unreacted dye and any hydrolyzed dye molecules.

- Gel Permeation Chromatography: This is the most common method for purification. A
 Sephadex G-25 column is recommended.[1][9]
 - Equilibrate the column with an appropriate buffer, such as PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as it is larger than the free dye.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester of ATTO 565. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.





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Caption: Reaction of ATTO 565 NHS ester with a primary amine on a protein.

Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the labeled protein solution at 280 nm (for the protein) and 564 nm (for ATTO 565).

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and 564 nm (A564).
- Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the ATTO 565 dye. A correction factor is needed to determine the true absorbance of the protein.
 - Corrected A280 = A280, measured (A564, measured x CF280)
 - Where CF280 for ATTO 565 is 0.12.[1][5]
 - Protein Concentration (M) = Corrected A280 / (εprotein x path length)



- Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1) and the path length is typically 1 cm.
- Calculate Dye Concentration:
 - Dye Concentration (M) = A564, measured / (εdye x path length)
 - Where εdye for ATTO 565 is 120,000 M-1cm-1.[1][3]
- Calculate Degree of Labeling:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Summary of Parameters for DOL Calculation

Parameter	Symbol	Value
Molar Extinction Coefficient of ATTO 565	εdye	120,000 M-1cm-1
Correction Factor at 280 nm	CF280	0.12
Molar Extinction Coefficient of Protein	εprotein	Protein-specific
Absorbance of Conjugate at 564 nm	A564	Measured
Absorbance of Conjugate at 280 nm	A280	Measured

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